molecular formula C11H20N2O3 B1679179 Prolylisoleucine CAS No. 51926-51-3

Prolylisoleucine

Cat. No. B1679179
CAS RN: 51926-51-3
M. Wt: 228.29 g/mol
InChI Key: OCYROESYHWUPBP-CIUDSAMLSA-N
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Description

Prolylisoleucine is a dipeptide formed from L-proline and L-isoleucine residues . It has a role as a metabolite .


Molecular Structure Analysis

Prolylisoleucine has a molecular formula of C11H20N2O3 . It contains a total of 36 bonds, including 16 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, 1 five-membered ring, 1 aliphatic carboxylic acid, 1 aliphatic secondary amide, 1 aliphatic secondary amine, 1 hydroxyl group .


Physical And Chemical Properties Analysis

Prolylisoleucine has a molecular weight of 228.29 g/mol . It contains a total of 36 bonds, including 16 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, 1 five-membered ring, 1 aliphatic carboxylic acid, 1 aliphatic secondary amide, 1 aliphatic secondary amine, 1 hydroxyl group .

properties

IUPAC Name

(2S,3S)-3-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-3-7(2)9(11(15)16)13-10(14)8-5-4-6-12-8/h7-9,12H,3-6H2,1-2H3,(H,13,14)(H,15,16)/t7-,8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCYROESYHWUPBP-CIUDSAMLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C1CCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Prolylisoleucine

CAS RN

51926-51-3
Record name L-Prolyl-L-isoleucine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51926-51-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14
Citations
H Barelli, V Dive, A Yiotakis, JP Vincent… - Biochemical …, 1992 - portlandpress.com
… The formation of these products was abolished by prior incubation of endopeptidase 24.16 with the dipeptide prolylisoleucine, which was previously shown to selectively block …
Number of citations: 42 portlandpress.com
Y Nagamori, K Kusaka, T Nishimura… - Journal of fermentation and …, 1992 - Elsevier
… The purified inhibitor has an amino acid sequence of glycyl-prolyl-phenylalanyl-prolylisoleucine. IC 50 values of the inhibitor were 177 μM (rabbit lung ACE) and 35 μM (bacterial DCP). …
Number of citations: 2 www.sciencedirect.com
V Neubauer, TB Helting - Biochimica et Biophysica Acta (BBA)-Protein …, 1981 - Elsevier
… chain with prolylisoleucine at its N-terminus [1]. During autolysis of Clostridium tetani cells, the toxin is released into the culture medium and is presumably quickly converted to the …
Number of citations: 30 www.sciencedirect.com
T ANDO, F SAWADA - The Journal of Biochemistry, 1961 - jlc.jst.go.jp
1. Clupeine prepared from Pacific her-ring (Clupea pallasii) was chromatographed on buffered alumina with an eluant of 0.45M aqueous dipotassium hydrogen phosphate, and was …
Number of citations: 1 jlc.jst.go.jp
T ANDO, F SAWADA - The journal of biochemistry, 1961 - jstage.jst.go.jp
The heterogeneity of some protamines has been reported since the Kossel's age (1). Clear-cut fractionation method of these pro teins, however, has not been found before the …
Number of citations: 22 www.jstage.jst.go.jp
W Kubacka, LM Libbey, RA Scanlan - Journal of agricultural and …, 1984 - ACS Publications
Figure 1. Structure of IV-nitroso derivatives of dipeptides N terminal in proline. pressure, and the residual solids were extracted with four 25-mL portions of acetone. The extract was …
Number of citations: 15 pubs.acs.org
PS Aiyappa, JO Harris - Molecular and Cellular Biochemistry, 1976 - Springer
The proteolytic activity of the extracellular protease ofSerratia marcescens was compared with that of trypsin on N, N-dimethyl casein. The peptides produced from exhaustive hydrolysis …
Number of citations: 5 link.springer.com
EE du Rand, H Human, S Smit, M Beukes… - Insect biochemistry and …, 2017 - Elsevier
Despite potential links between pesticides and bee declines, toxicology information on honey bee larvae (Apis mellifera) is scarce and detoxification mechanisms in this development …
Number of citations: 32 www.sciencedirect.com
D Hendea - 2007 - elib.uni-stuttgart.de
Bi- and tricyclic diketopiperazines prove to be useful templates for diastereoselective alkylation. This synthetic route should allow a novel access to diketopiperazine alkaloids, such as …
Number of citations: 4 elib.uni-stuttgart.de
B Vincent, P Dauch, JP Vincent… - Journal of …, 1997 - Wiley Online Library
We recently cloned endopeptidase‐24.16 (neurolysin; EC 3.4.24.16), a neurotensin‐degrading peptidase likely involved in the physiological termination of the neurotensinergic signal …
Number of citations: 22 onlinelibrary.wiley.com

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